

Amino-PEG11-acid certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG11-acid

Cat. No.: B8099031

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An In-Depth Technical Guide to the Certificate of Analysis for **Amino-PEG11-acid**

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) for a critical reagent like **Amino-PEG11-acid** is a foundational document. It provides essential data on the identity, purity, and quality of the compound, ensuring its suitability for sophisticated applications such as bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide offers a detailed exploration of a typical CofA for **Amino-PEG11-acid**, including the experimental methods used to generate the data and the interpretation of these results.

Amino-PEG11-acid is a heterobifunctional linker featuring a primary amine group and a carboxylic acid group separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. This structure allows for the sequential and specific conjugation of two different molecules, making its quality paramount for reproducible and effective outcomes in research and development.

Summary of Quantitative Data

A Certificate of Analysis quantifies the key quality attributes of a specific lot of material. The data is typically presented in a clear, tabular format, comparing the test results against the established specifications.

Table 1: Physicochemical Properties

Test	Specification	Result	Method
Appearance	White to off-white solid or viscous oil	Conforms	Visual Inspection
Solubility	Soluble in Water, DMSO, DMF	Conforms	Visual Inspection
Molecular Weight	519.6 g/mol	519.5 g/mol	Mass Spectrometry (ESI-MS)

Table 2: Quality and Purity Analysis

Test	Specification	Result	Method
Purity (by RP-HPLC)	≥ 95.0%	98.2%	Reversed-Phase HPLC
Identity (by ¹ H NMR)	Conforms to Structure	Conforms	¹ H NMR Spectroscopy
Water Content (Karl Fischer)	≤ 1.0%	0.3%	Karl Fischer Titration
Residual Solvents (GC)	Per USP <467>	Conforms	Gas Chromatography

Experimental Protocols

Detailed methodologies are crucial for understanding and, if necessary, reproducing the quality control testing.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method separates the main compound from any impurities based on hydrophobicity.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., Supelcosil LC-8-DB).[1]

- Mobile Phase: A gradient system is typically used.
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210-220 nm, where the amide and carboxyl groups have some absorbance.^[2] Since PEG itself lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used for more accurate quantification.^{[3][4]}
- Procedure:
 - A sample solution is prepared by dissolving a known quantity of **Amino-PEG11-acid** in the mobile phase starting condition (e.g., 95:5 Solvent A:B).
 - The sample is injected onto the column.
 - The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage.^[2]

¹H NMR Spectroscopy for Structural Identity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as it often reveals hydroxyl and amine protons that may be exchanged or broadened in other solvents.^[5]
- Procedure:

- A small amount of the sample is dissolved in the deuterated solvent.
- The ^1H NMR spectrum is acquired.
- The chemical shifts, splitting patterns, and integrations of the peaks are analyzed.
- Interpretation: The spectrum should show characteristic peaks for the ethylene glycol repeating units (a large signal typically around 3.6 ppm), as well as distinct signals for the protons adjacent to the amine and carboxylic acid terminal groups. The integration of the repeating unit signal relative to the end-group signals can be used to confirm the PEG chain length.^{[6][7]} It is important to account for ^{13}C satellite peaks, which can otherwise lead to incorrect integration and interpretation of purity and molecular weight.^{[6][7][8]}

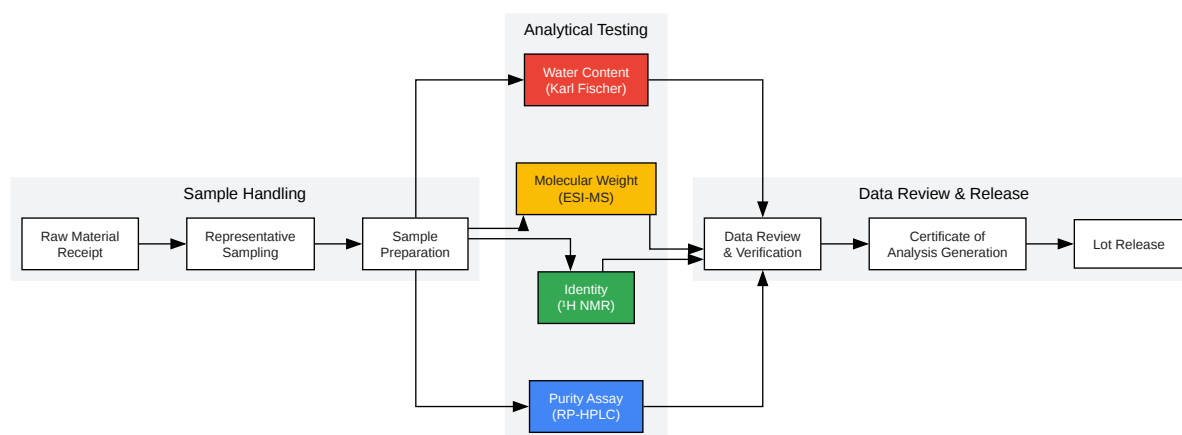
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

- Instrumentation: A mass spectrometer with an electrospray ionization source.
- Procedure:
 - The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the ESI source.
 - The instrument is scanned over a relevant mass-to-charge (m/z) range.
- Interpretation: The resulting spectrum should display a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 520.6. Other adducts (e.g., $[\text{M}+\text{Na}]^+$) may also be observed. This confirms the molecular weight of the compound is consistent with its chemical formula ($\text{C}_{23}\text{H}_{45}\text{NO}_{12}$).

Visualizations: Workflows and Applications

Diagrams created using Graphviz help to visualize complex processes and relationships relevant to **Amino-PEG11-acid**.

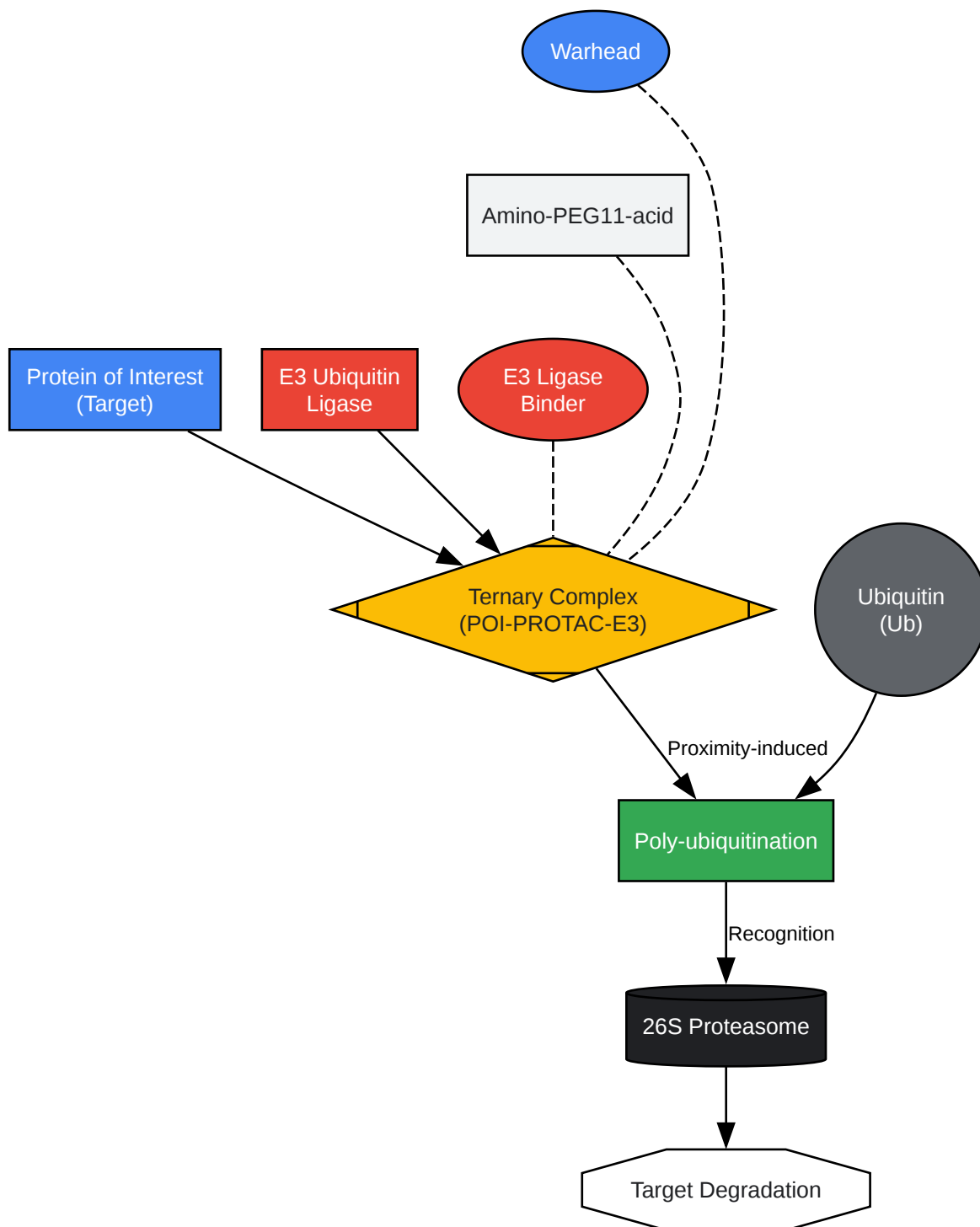


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Caption: Quality Control workflow for **Amino-PEG11-acid** from sample receipt to lot release.

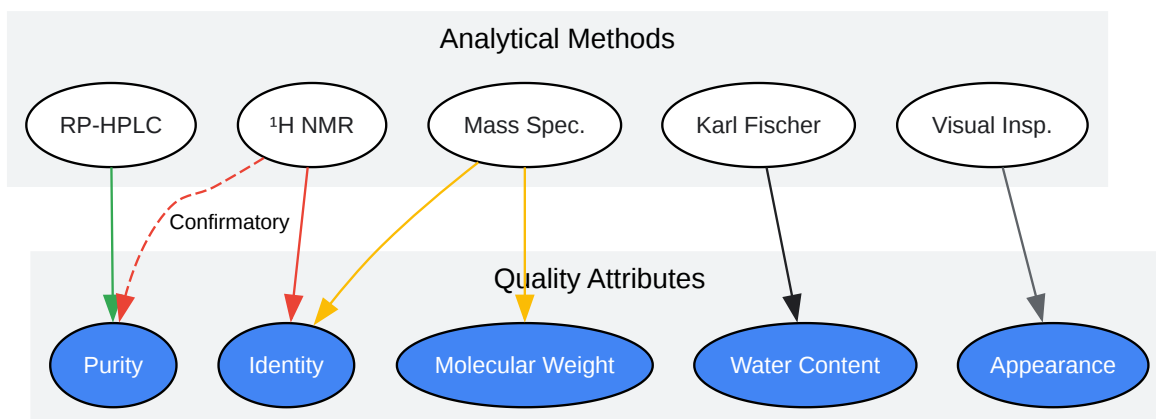
Amino-PEG11-acid is frequently used as a linker in the development of PROTACs. The following diagram illustrates this application.

PROTAC Mechanism of Action

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Caption: Role of **Amino-PEG11-acid** as a linker in a PROTAC to induce target protein degradation.

The relationship between analytical tests and the quality attributes they measure is fundamental to the structure of a CoFA.



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Caption: Mapping of analytical methods to the key quality attributes on a Certificate of Analysis.

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- To cite this document: BenchChem. [Amino-PEG11-acid certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8099031#amino-peg11-acid-certificate-of-analysis]

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